Cas no 151911-33-0 ((S)-3-Amino-3-(4-fluorophenyl)propionic acid)

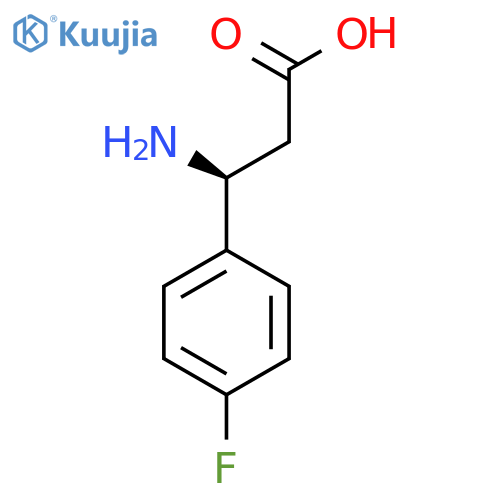

151911-33-0 structure

商品名:(S)-3-Amino-3-(4-fluorophenyl)propionic acid

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-Amino-3-(4-fluorophenyl)propionic acid

- (S)-3-amino-3-(4-fluorophenyl)propanoic acid

- (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

- (S)-3-Amino-3-(4-fluorophenyl)-propionic acid

- ß-S-4-Fluorophenylalanine

- (3S)-3-amino-3-(4-fluorophenyl)propanoic acid

- (S)-beta-(p-fluorophenyl)alanine

- S-4-F-PHA

- H-b-Phe(4-F)-OH

- H-BETA-PHE(4-F)-OH

- RARECHEM LK HC T330

- H-D-PHG(4-F)-(C*CH2)OH

- (S)-beta-4-Fluorophenylalanine

- (S)-4-FLUORO-BETA-PHENYLALANINE

- (S)-B-(P-FLUOROPHENYL)-B-ALANINE

- (S)-3-(P-FLUOROPHENYL)-BETA-ALANINE

- (s)-3-amino-3-(4-fluoro-phenyl)propionic acid

- MFCD03840458

- EN300-105899

- SCHEMBL3338961

- CPGFMWPQXUXQRX-QMMMGPOBSA-N

- (s)-3-amino-3-(4-fluoro-phenyl)-propanoic acid

- AS-37739

- (s)-3-amino-3-(4-fluorophenyl)propionicacid

- AC-6620

- H-D-Phg(4-F)-(C#CH2)OH

- (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid;(S)-3-(P-FLUOROPHENYL)-BETA-ALANINE

- S-3-Amino-3-(4-fluoro-phenyl)-propionic acid

- 151911-33-0

- CS-0170972

- (S)-3-Amino-3-(4-fluorophenyl)propanoicacid

- (S)-3-(4-Fluorophenyl)-beta-alanine

- AKOS016843170

- DTXSID60352557

-

- MDL: MFCD03840458

- インチ: 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

- InChIKey: CPGFMWPQXUXQRX-QMMMGPOBSA-N

- ほほえんだ: FC1C=CC(=CC=1)[C@H](CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 183.07000

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.289

- ふってん: 308.8°Cat760mmHg

- フラッシュポイント: 140.6°C

- 屈折率: 1.554

- PSA: 63.32000

- LogP: 2.00050

(S)-3-Amino-3-(4-fluorophenyl)propionic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Room temperature

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989383-5g |

(S)-3-Amino-3-(4-fluorophenyl)propionic acid |

151911-33-0 | 95% | 5g |

$280 | 2024-08-02 | |

| Enamine | EN300-105899-0.05g |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid |

151911-33-0 | 95% | 0.05g |

$66.0 | 2023-10-28 | |

| Enamine | EN300-105899-2.5g |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid |

151911-33-0 | 95% | 2.5g |

$166.0 | 2023-10-28 | |

| Enamine | EN300-105899-0.25g |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid |

151911-33-0 | 95% | 0.25g |

$72.0 | 2023-10-28 | |

| AstaTech | 61112-1/G |

(S)-3-(P-FLUOROPHENYL)-BETA-ALANINE |

151911-33-0 | 97% | 1g |

$78 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1043877-10g |

(S)-3-Amino-3-(4-fluorophenyl)propionic acid |

151911-33-0 | 95% | 10g |

$325 | 2024-06-07 | |

| Apollo Scientific | PC530010-5g |

(S)-3-Amino-3-(4-fluorophenyl)propionic acid |

151911-33-0 | 97% | 5g |

£268.00 | 2025-02-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2085-25g |

(S)-3-Amino-3-(4-fluorophenyl)propanoic acid |

151911-33-0 | 97% | 25g |

$800 | 2023-09-07 | |

| abcr | AB285767-5 g |

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, 97%; . |

151911-33-0 | 97% | 5g |

€545.10 | 2023-06-21 | |

| eNovation Chemicals LLC | D485042-10g |

(S)-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID |

151911-33-0 | 95% | 10g |

$1295 | 2023-09-04 |

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

151911-33-0 ((S)-3-Amino-3-(4-fluorophenyl)propionic acid) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151911-33-0)(S)-3-Amino-3-(4-fluorophenyl)propionic acid

清らかである:99%/99%/99%/99%

はかる:5g/10g/25g/100g

価格 ($):164.0/327.0/491.0/1474.0